molecular formula C23H22N4O4S B385654 5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606954-49-8

5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B385654
CAS No.: 606954-49-8
M. Wt: 450.5g/mol
InChI Key: IQVFAJKHMJYKEP-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of dipyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

  • Formation of the dipyridopyrimidine core through cyclization reactions.
  • Introduction of the phenylsulfonyl group via sulfonylation.
  • Addition of the tetrahydro-2-furanylmethyl group through alkylation.
  • Final imination step to introduce the imino group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[840

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to disrupt genetic processes.

Comparison with Similar Compounds

Similar Compounds

    Dipyridopyrimidines: Other compounds in this class with similar core structures.

    Phenylsulfonyl Derivatives: Compounds with the phenylsulfonyl group attached to different scaffolds.

    Furanylmethyl Derivatives: Molecules containing the tetrahydro-2-furanylmethyl group.

Uniqueness

5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

606954-49-8

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H22N4O4S/c1-15-9-10-20-25-22-18(23(28)26(20)13-15)12-19(32(29,30)17-7-3-2-4-8-17)21(24)27(22)14-16-6-5-11-31-16/h2-4,7-10,12-13,16,24H,5-6,11,14H2,1H3

InChI Key

IQVFAJKHMJYKEP-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=CC=C5)C=C1

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=CC=C5)C=C1

Origin of Product

United States

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